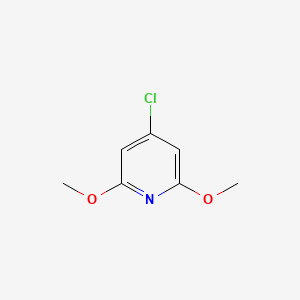

4-Chloro-2,6-dimethoxypyridine

Description

Contextualization within Heterocyclic Aromatic Chemistry

Heterocyclic aromatic compounds, which contain a ring structure with at least one atom other than carbon, are fundamental to many areas of chemical science. Pyridine (B92270), a six-membered heterocyclic aromatic compound with one nitrogen atom, and its derivatives are of particular importance due to their presence in a vast array of biologically active compounds and functional materials.

4-Chloro-2,6-dimethoxypyridine belongs to the class of pyridines. The introduction of a chlorine atom at the 4-position and methoxy (B1213986) groups at the 2- and 6-positions significantly influences the electronic properties and reactivity of the pyridine ring. The chlorine atom, being an electronegative yet ortho-para directing group in electrophilic aromatic substitution (though deactivated), and the electron-donating methoxy groups, create a unique reactivity profile. This substitution pattern makes the compound susceptible to nucleophilic substitution at the 4-position, a key reaction in its application as a synthetic building block.

Significance as a Building Block in Complex Chemical Synthesis

The utility of this compound as a building block is a central theme in its research applications. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of the chlorine atom at the 4-position allows for its displacement by a wide variety of nucleophiles, enabling the introduction of diverse functional groups.

This reactivity is exploited in the synthesis of various compounds, including those with potential applications in pharmaceuticals and agrochemicals. For instance, the pyridine core is a common scaffold in drug discovery, and the ability to modify the 4-position of the ring is a powerful tool for medicinal chemists to create libraries of compounds for biological screening.

The presence of the two methoxy groups also plays a crucial role. They can influence the solubility and electronic properties of the final product and can also be subjected to further chemical transformations, such as demethylation to reveal hydroxyl groups, adding another layer of synthetic versatility.

Overview of Research Trajectories for Related Pyridine Derivatives

The study of this compound is part of a broader trend in the research of pyridine derivatives. The global market for pyridine and its derivatives is substantial and projected to grow, driven by their extensive use in pharmaceuticals, agrochemicals, and the food industry. grandviewresearch.comglobenewswire.com This growth reflects the ongoing research and development efforts to create new and improved products based on the pyridine scaffold.

Current research trends in pyridine chemistry include the development of more sustainable and environmentally friendly synthetic methods. numberanalytics.com There is also a significant focus on exploring novel applications for pyridine derivatives in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. marketresearchfuture.com The investigation of pyridine derivatives as ligands in catalysis is another active area of research. angenechemical.com

Furthermore, the synthesis and evaluation of pyridine derivatives with potential biological activity remains a major focus. For example, compounds like 4-Chloro-2,6-dimethyl-3-nitropyridine are investigated for their potential as intermediates in the synthesis of anti-cancer and anti-inflammatory agents, as well as herbicides and fungicides. nbinno.com The continuous exploration of the chemical space around the pyridine core, including compounds like this compound, is therefore crucial for advancing these and other fields of chemical science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZFRLLLGRSLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489180 | |

| Record name | 4-Chloro-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62616-14-2 | |

| Record name | 4-Chloro-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Chloro 2,6 Dimethoxypyridine

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines. The reactivity of the pyridine (B92270) ring towards nucleophiles is significantly enhanced compared to analogous benzene (B151609) systems due to the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. uoanbar.edu.iqthermofishersci.in In 4-Chloro-2,6-dimethoxypyridine, the chlorine atom at the 4-position is activated towards displacement by nucleophiles. This activation arises because the ring nitrogen can effectively delocalize the negative charge of the anionic intermediate that forms upon nucleophilic attack at the C4 position. thermofishersci.in

The presence of two methoxy (B1213986) groups at the C2 and C6 positions further influences this reactivity. While methoxy groups are generally considered activating for electrophilic substitution, their inductive electron-withdrawing effect can also contribute to the stabilization of the SNAr intermediate.

Studies on the related compound 4-chloro-2,6-dimethoxypyrimidine (B129315) have shown that it readily undergoes substitution of the chloride ion with various carbanion nucleophiles. vt.edu For instance, reactions with enolates generated from ketones proceed via photostimulation to yield C-4 alkylated products. vt.edu However, reactions with nitrile carbanions can lead to a mixture of products where either the chloride at C4 or the methoxy group at C6 is displaced, depending on the specific nucleophile used. vt.edu This indicates that while the C4-Cl bond is a primary site for nucleophilic attack, other positions can also become reactive under certain conditions. The general propensity for active chloro-heterocycles to undergo SNAr makes them highly versatile synthons in organic synthesis. thermofishersci.in

| Reaction Type | Nucleophile | Typical Product from this compound | Significance |

|---|---|---|---|

| Amination | Amines (e.g., R-NH₂) | 4-Amino-2,6-dimethoxypyridine | Introduction of nitrogen-containing functional groups. |

| Alkoxylation | Alkoxides (e.g., R-O⁻) | 4-Alkoxy-2,6-dimethoxypyridine | Formation of pyridine-based ethers. |

| Thiolation | Thiolates (e.g., R-S⁻) | 4-Thioether-2,6-dimethoxypyridine | Synthesis of sulfur-containing pyridine derivatives. |

| Alkylation | Carbanions (e.g., enolates) | 4-Alkyl-2,6-dimethoxypyridine | Formation of new carbon-carbon bonds. vt.edu |

Electrophilic Substitution Patterns on Pyridine Rings with Activating Groups

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqaakash.ac.in When the reaction is performed in an acidic medium, the nitrogen is protonated, further increasing the deactivation. uoanbar.edu.iq Consequently, EAS on pyridine typically requires harsh conditions and substitution occurs preferentially at the C-3 position. numberanalytics.com

However, the presence of strong electron-donating groups, such as the two methoxy groups in this compound, can significantly alter this reactivity pattern. Methoxy groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. pearson.com In 2,6-dimethoxypyridine (B38085), the methoxy groups strongly activate the ring towards electrophilic attack, directing substitution to the C-3 and C-5 positions, which are ortho to one methoxy group and para to the other. Research has demonstrated that 2,6-dimethoxypyridine can be readily nitrated at the 3-position. rsc.org The second nitration also occurs, leading to 3,5-dinitro-2,6-dimethoxypyridine.

In the case of this compound, the directive effects of the substituents must be considered collectively:

2,6-Dimethoxy groups : Strongly activating, directing to the 3- and 5-positions.

Pyridine Nitrogen : Deactivating, directing to the 3- and 5-positions.

4-Chloro group : Deactivating but ortho, para-directing, which also favors the 3- and 5-positions.

Therefore, the combined influence of all substituents strongly favors electrophilic substitution at the C-3 and C-5 positions of this compound.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Pyridines

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated pyridines, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. mountainscholar.org The C-Cl bond in this compound is a suitable handle for such transformations, although it is generally less reactive than the corresponding C-Br or C-I bonds. dur.ac.uk

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful method for creating carbon-carbon bonds. mdpi.com Halogenated pyridines are common substrates in this reaction. smolecule.commolaid.com For this compound, a palladium-catalyzed Suzuki-Miyaura coupling with an aryl or vinyl boronic acid (or its ester) would lead to the corresponding 4-aryl- or 4-vinyl-2,6-dimethoxypyridine.

The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The use of bulky, electron-donating phosphine (B1218219) ligands can accelerate the reaction by promoting the oxidative addition step. beilstein-journals.org This reaction is highly valued for its functional group tolerance and is widely used in the synthesis of complex molecules, including pharmaceuticals. beilstein-journals.org

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize this compound:

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Applying this to this compound would install an alkynyl group at the C4 position, providing access to a range of synthetically useful intermediates. ambeed.comnih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. researchgate.net It represents a key method for synthesizing N-aryl pyridine derivatives from this compound.

Heck Coupling : This reaction forms a C-C bond between an aryl halide and an alkene. It could be used to introduce vinyl or substituted vinyl groups at the C4 position of the pyridine ring. ambeed.com

Ullmann Coupling : A copper-catalyzed reaction that can be used for C-N, C-O, and C-S bond formation. While often requiring harsher conditions than palladium-catalyzed methods, it remains a relevant strategy, particularly for C-N coupling with certain aniline (B41778) derivatives. mdpi.com

| Coupling Reaction | Coupling Partner | Functional Group Introduced at C4 | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Vinyl (R) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | R-C≡CH | Alkynyl (R-C≡C-) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | R¹R²NH | Amino (-NR¹R²) | Pd catalyst, Ligand (e.g., BINAP), Base |

| Heck | Alkene | Vinyl | Pd catalyst, Base |

| Ullmann (Amination) | Aniline | Arylamino | Cu(I) catalyst, Base |

Suzuki-Miyaura Coupling Applications for Pyridine Derivatives

Regioselective Functionalization Strategies

Achieving regioselectivity is paramount in the synthesis of polysubstituted pyridines. For a substrate like this compound, several strategies can be employed to selectively functionalize different positions on the ring.

Functionalization at C4 : The chlorine atom serves as a predictable site for functionalization. As discussed, SNAr reactions and a wide array of metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) will occur selectively at the C-4 position, replacing the chlorine atom. thermofishersci.inmdpi.com

Functionalization at C3/C5 : These positions are activated towards electrophilic attack by the powerful donating effect of the 2,6-dimethoxy groups. Thus, reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to C3 and C5.

Directed ortho-Metalation (DoM) : This strategy involves the deprotonation of a C-H bond adjacent to a directing group. The methoxy groups in this compound can act as directing groups for metalation. Using a strong base like a lithium amide, it is possible to selectively deprotonate the C3 (and C5) position. researchgate.netznaturforsch.com The resulting organometallic intermediate can then be trapped with an electrophile (e.g., iodine, aldehydes, CO₂), introducing a new substituent regioselectively. Studies on 2,6-dimethoxypyridine have shown that deprotometalation efficiently occurs at the 3-position. researchgate.net

Halogen/Metal Exchange : While the C-Cl bond is less reactive than C-Br or C-I bonds in halogen-metal exchange, it is possible under certain conditions to replace the chlorine at C4 with a metal (e.g., lithium or magnesium) using a strong organometallic reagent. znaturforsch.com This creates a nucleophilic center at C4, which can then react with various electrophiles, offering a complementary approach to the nucleophilic substitution and cross-coupling pathways.

Rearrangement Reactions and their Implications for Pyridine Chemistry

While the aromatic pyridine ring is generally stable, its reduced and certain substituted forms can undergo rearrangement reactions. A notable example relevant to the structure of this compound involves the ring expansion of dihydropyridine (B1217469) derivatives into azepines.

Research on a closely related compound, dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, has shown that it undergoes a base-catalyzed rearrangement to form derivatives of 3H-azepines. rsc.orgrsc.org This transformation can be reversed by treatment with acid. rsc.org Furthermore, the resulting azepine derivative itself can rearrange under the influence of sodium methoxide (B1231860) or mineral acids to form a substituted pyridylacetate. rsc.org

These findings imply that if this compound were to be transformed into a 1,4-dihydropyridine (B1200194) intermediate with an appropriate leaving group at the 4-position (or on a substituent at C4), it could potentially serve as a precursor to seven-membered azepine rings. Such rearrangements provide pathways from simple pyridine precursors to more complex heterocyclic systems, expanding their synthetic utility beyond simple functionalization.

Applications of 4 Chloro 2,6 Dimethoxypyridine As a Key Intermediate in Organic Synthesis

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The pyridine (B92270) scaffold is a fundamental component of many therapeutic agents, and substituted pyridines like 4-chloro-2,6-dimethoxypyridine are crucial for their construction. While direct applications of this specific compound are often proprietary, the utility of closely related chloromethoxypyridine structures in major pharmaceutical products highlights its significance as a precursor. These intermediates are instrumental in building the core structures of active pharmaceutical ingredients (APIs).

One of the most notable applications of a related structure is in the synthesis of proton pump inhibitors. For instance, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a key intermediate in the industrial production of Pantoprazole, a widely used medication for treating acid-related stomach conditions. google.com This underscores the importance of the chlorodimethoxypyridine framework in constructing complex APIs.

Additionally, pyridine derivatives are generally recognized as essential building blocks in the pharmaceutical industry. guidechem.com The subject compound, this compound, has been specifically identified as a building block for protein degraders, a cutting-edge class of therapeutics designed to remove disease-causing proteins. calpaclab.com

| Precursor/Intermediate Class | Example Application | Role of the Pyridine Intermediate |

|---|---|---|

| Chloromethoxypyridine Derivatives | Pantoprazole Synthesis | Forms the core benzimidazole-pyridine structure of the final API. google.com |

| General Pyridine Building Blocks | Various Pharmaceuticals | Serves as a foundational scaffold for constructing diverse therapeutic agents. guidechem.com |

| Protein Degrader Building Blocks | Next-Generation Therapeutics | Used in the synthesis of molecules designed to target and eliminate specific proteins. calpaclab.com |

Utility in Agrochemical Development

In the agrochemical sector, substituted pyridines are vital for developing new pesticides, herbicides, and fungicides. The reactivity of the chlorine atom allows for the introduction of various functional groups necessary for biological activity. This compound and its structural analogs, such as 4-chloro-2,6-dimethylpyridine (B1297441), serve as crucial intermediates in the synthesis of these agricultural products. guidechem.comlookchem.com

A significant application of the pyridine heterocycle is in the synthesis of neonicotinoids, a major class of systemic insecticides. researchgate.net The pyridine ring is a common structural fragment in these compounds, which are designed to have high toxicity toward insects but moderate toxicity to mammals. researchgate.net The development of new agrochemicals often involves the modification of known pesticide molecules, a process where versatile building blocks like this compound are invaluable.

| Agrochemical Class | Role of Pyridine Intermediate | Significance |

|---|---|---|

| Pesticides | Acts as a foundational building block for creating effective pest control agents. guidechem.comlookchem.com | Enables the synthesis of a wide range of active ingredients for crop protection. |

| Neonicotinoid Insecticides | Forms a core structural component of the insecticide molecule. researchgate.net | Contributes to the development of selective and biorational insecticides. researchgate.net |

Contribution to the Synthesis of Functional Materials and Ligands

The unique electronic and structural properties of the this compound scaffold make it a useful component in the field of materials science. Its derivatives are used to create functional materials such as dyes and advanced polymers. guidechem.com The pyridine nitrogen atom and the substitutable chlorine provide sites for polymerization or for linking to other molecules to build larger, functional systems.

A key application is in the development of ligands for coordination chemistry. Ligands are molecules that bind to metal centers, and pyridine-based ligands are essential in catalysis and the formation of metal-organic frameworks (MOFs). For example, pyridine-2,6-dicarboxylic acid, which can be synthesized via the oxidation of 2,6-dimethylpyridine, is used to create metal ligand compounds and functional materials. bloomtechz.com This demonstrates a clear pathway from a simple substituted pyridine to a complex functional material. These materials have potential applications in high-performance batteries and as specialized polymers. bloomtechz.com

| Material Type | Synthetic Contribution of Pyridine Core | Example Application Area |

|---|---|---|

| Dyes | Serves as a chromophoric or auxochromic part of the dye molecule. guidechem.com | Textile and chemical industries. |

| Metal Ligands | Forms stable complexes with metal ions for use in catalysis or material synthesis. bloomtechz.com | Catalysis and coordination chemistry. bloomtechz.com |

| High-Performance Polymers | Acts as a monomer or functional unit within a polymer chain. bloomtechz.com | Advanced materials science, including battery components. bloomtechz.com |

Derivatization Strategies for Enhancing Molecular Complexity

A primary use of this compound is as a starting point for creating more complex molecules through derivatization. The reactive chloro group is an ideal handle for introducing new functionalities. Research on the closely related ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate provides excellent examples of these strategies. researchgate.net

One common strategy is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. A specific example is the Williamson ether synthesis, where the chloromethylpyridine derivative reacts with substituted phenols in the presence of a base like potassium carbonate to form aryl pyridin-4-ylmethyl ethers. researchgate.net A similar reaction with substituted anilines leads to the formation of entirely new heterocyclic systems, such as 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones, demonstrating a significant increase in molecular complexity through intramolecular cyclization following the initial substitution. researchgate.net

Another powerful strategy is acylation, which can be used to link different molecular fragments. For instance, derivatives can be acylated with complex acid chlorides, such as 5-arylisoxazole- or 4,5-dichloroisothiazole-3-carbonyl chlorides, to produce highly functionalized esters. researchgate.net These multi-step synthetic sequences allow chemists to build intricate molecules with tailored properties for pharmaceutical or agrochemical applications.

| Strategy | Reactants | Resulting Product Class | Source |

|---|---|---|---|

| Condensation / Nucleophilic Substitution | Substituted Phenols, Potassium Carbonate | Aryl pyridin-4-ylmethyl ethers | researchgate.net |

| Condensation / Cyclization | Substituted Anilines | 2-Aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones | researchgate.net |

| Acylation | 5-Arylisoxazole-3-carbonyl chlorides | Complex esters containing isoxazole (B147169) fragments | researchgate.net |

| Acylation | 4,5-Dichloroisothiazole-3-carbonyl chlorides | Complex esters containing isothiazole (B42339) fragments | researchgate.net |

Future Research Directions and Emerging Paradigms in 4 Chloro 2,6 Dimethoxypyridine Chemistry

Development of Asymmetric Synthetic Routes Utilizing Pyridine (B92270) Intermediates

The synthesis of chiral molecules is a cornerstone of modern drug discovery. Future research will likely focus on leveraging pyridine intermediates like 4-Chloro-2,6-dimethoxypyridine for asymmetric synthesis. One promising avenue is the development of novel chiral ligands. For instance, ortho-substituted arylpyridines are recognized as an important class of axially chiral compounds that can serve as powerful ligands in asymmetric catalysis. beilstein-journals.orgresearchgate.net Research on related structures, such as 3-Bromo-2,6-dimethoxypyridine (B88038), has demonstrated their utility in creating chiral dipyridylphosphine ligands (e.g., P-Phos) that are highly effective in asymmetric hydrogenation reactions. polyu.edu.hk

By analogy, this compound could be employed as a precursor to a new generation of chiral ligands. The chloro-substituent provides a reactive handle for introducing chiral auxiliaries or for coupling with other molecules to create atropisomeric biaryl systems. The development of such catalytic asymmetric reactions is a significant goal, as it allows for the creation of enantiomerically pure compounds that are crucial for therapeutic applications. mdpi.com The ultimate aim is absolute asymmetric synthesis, where optically active products are generated from achiral precursors, a field that continues to attract significant interest. gu.se

Table 1: Comparison of Chiral Ligand Types Derived from Substituted Pyridines

| Ligand Type | Precursor Example | Potential Application | Key Feature |

| Dipyridylphosphine | 3-Bromo-2,6-dimethoxypyridine | Asymmetric Hydrogenation | Creates C₂-symmetric biaryl chirality |

| Bis(imidazolyl)pyridine | N/A | General Asymmetric Catalysis | Tunable electronic and steric properties |

| Axially Chiral Arylpyridines | 3,4,5-tribromo-2,6-dimethylpyridine | Cross-Coupling Reactions | Restricted rotation around C-C single bond |

This table illustrates potential avenues for developing chiral ligands from this compound based on established results from analogous pyridine precursors.

Application in Continuous Flow Chemistry and High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Future research will undoubtedly extend these technologies to the synthesis and derivatization of this compound. Continuous flow systems are particularly advantageous for managing exothermic reactions and handling hazardous reagents, which are common in the synthesis of halogenated heterocycles. The use of flow microreactors has been successfully demonstrated for the functionalization of related fluoro-substituted pyridines. beilstein-journals.org

Furthermore, high-throughput experimentation (HTE) is becoming an indispensable tool for accelerating reaction discovery and optimization. acs.org Coupling HTE with flow chemistry allows for the rapid screening of catalysts, solvents, and reaction conditions to identify optimal pathways for synthesizing libraries of this compound derivatives. This integrated approach is ideal for medicinal chemistry programs, enabling the swift generation of diverse compound arrays for biological screening. The synthesis of pharmaceutically relevant pyridines has been successfully demonstrated on a large scale using these modern methods. acs.orgacs.org

Table 2: Advantages of Continuous Flow vs. Batch Processing for Pyridine Synthesis

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Safety | Higher risk with exothermic reactions and hazardous materials. | Improved heat management and containment of hazardous intermediates. |

| Yield & Purity | Can be variable; side reactions may occur due to long reaction times. | Often higher yields and purity due to precise control over parameters. |

| Scalability | Scaling up can be challenging and require significant redevelopment. | More straightforward to scale by running the system for longer periods. |

| Process Control | Limited control over temperature and concentration gradients. | Precise, real-time control of temperature, pressure, and residence time. beilstein-journals.org |

This table outlines the general benefits of applying continuous flow technology, a key future direction for the industrial production and derivatization of this compound.

Exploration of Novel Catalytic Transformations

The chlorine atom on the this compound ring is a versatile functional handle for a wide array of catalytic transformations. Future research will heavily focus on exploiting this reactivity through modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are invaluable for forming new carbon-carbon bonds, and this has been demonstrated effectively with a variety of chloropyridine substrates to create complex arylpyridines. chemimpex.combeilstein-journals.org Similarly, copper-catalyzed Ullmann-type reactions offer a powerful method for C-N bond formation, allowing the introduction of amine functionalities. mdpi.com

Beyond established methods, a major emerging paradigm is direct C-H functionalization. researchgate.net This strategy avoids the need for pre-functionalized starting materials, improving atom economy. Research into the direct C-H activation of pyridine rings, using transition metals to selectively form new bonds at positions not occupied by the chloro or methoxy (B1213986) groups, presents a frontier of innovation. researchgate.netrsc.org Such methods would provide novel and efficient pathways to poly-substituted pyridines that are otherwise difficult to access.

Expanding the Scope of Bioactive Molecule Synthesis

Pyridine and its derivatives are privileged scaffolds in drug discovery and agrochemical development. cymitquimica.commdpi.com The 2,6-dimethoxypyridine (B38085) unit itself is a known building block in medicinal chemistry. cymitquimica.comlookchem.com Therefore, a significant future direction for this compound is its application as a versatile starting material for new bioactive agents. The combination of electron-rich methoxy groups and the reactive chlorine handle makes it an attractive scaffold for generating compound libraries.

For example, its derivatives could be explored as inhibitors of kinases or other enzymes, a common application for functionalized pyridines. mdpi.com The synthesis of complex heterocyclic systems, such as triazole-containing compounds, has been achieved using related dimethoxypyridine precursors in the development of potential therapeutics. google.com The chloro group can be readily displaced or used in coupling reactions to append various pharmacophores, allowing for systematic structure-activity relationship (SAR) studies. This positions this compound as a valuable intermediate for discovering next-generation pharmaceuticals and agrochemicals.

Innovations in Sustainable Chemical Processes for Pyridine Production

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. mdpi.com Future research will prioritize the development of more sustainable and environmentally benign methods for producing and functionalizing pyridines, including this compound. A key trend is the use of multicomponent reactions (MCRs), which construct complex molecules from simple precursors in a single step, maximizing atom economy and reducing waste. bohrium.com

Innovations in catalysis are also crucial. The development of recyclable catalysts or the use of earth-abundant metals like iron can significantly reduce the environmental impact of synthesis. rsc.org Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.govacs.org Looking further ahead, the production of the basic pyridine skeleton from renewable feedstocks, such as glycerol, using zeolite catalysts, represents a paradigm shift towards a truly sustainable chemical industry. rsc.org Applying these green principles to the entire life cycle of this compound, from its initial synthesis to its final application, will be a defining feature of future research.

Q & A

Q. What analytical methods are recommended for quantifying 4-Chloro-2,6-dimethoxypyridine in the presence of reactive oxidants like chlorine dioxide or hypochlorite?

Methodological Answer: High-performance liquid chromatography with UV detection (HPLC-UV) is the preferred method for quantifying this compound. However, residual chlorine dioxide or hypochlorite can alter its concentration during derivatization. To mitigate this, ascorbic acid should be employed as a quenching agent to neutralize oxidants before analysis. Validation steps include spiking samples with known concentrations of the compound and verifying recovery rates to ensure analytical accuracy .

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for structural confirmation. Cross-referencing experimental data with the NIST Chemistry WebBook ensures reliability, as it provides validated spectral libraries. For example, characteristic NMR peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) should align with reference data. Mass spectrometry (MS) further corroborates molecular weight .

Q. What are common laboratory-scale synthesis routes for this compound?

Methodological Answer: A typical route involves methoxylation of 2,6-dichloropyridine using sodium methoxide under anhydrous conditions. Key steps include:

Refluxing 2,6-dichloropyridine with excess sodium methoxide in methanol.

Neutralizing the reaction with dilute HCl.

Purifying via recrystallization or column chromatography.

Yield optimization requires strict control of temperature (60–80°C) and reaction time (12–24 hours). Impurities like unreacted dichloropyridine are monitored via TLC .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides atomic-level resolution. For example:

Grow high-quality crystals via slow evaporation in a solvent like dichloromethane/hexane.

Collect diffraction data and refine structures using SHELXL, which handles twinning and high-resolution data.

Validate bond lengths and angles against density functional theory (DFT) calculations.

This approach resolves discrepancies in substituent orientations, such as methoxy group planarity .

Q. What strategies mitigate side reactions during functionalization of this compound for pharmaceutical applications?

Methodological Answer: To avoid undesired substitutions:

Protecting Groups: Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBDMS) ethers during halogenation or cross-coupling.

Catalytic Systems: Use palladium catalysts (e.g., Pd(PPh₃)₄) for selective Suzuki-Miyaura couplings at the 4-chloro position.

Kinetic Control: Optimize reaction temperature and stoichiometry to favor mono-substitution. Post-reaction HPLC-MS monitors purity, while quenching with ascorbic acid prevents oxidative degradation .

Q. How can contradictory kinetic data in methoxylation reactions be resolved?

Methodological Answer: Contradictions often arise from competing nucleophilic pathways or solvent effects. Systematic approaches include:

Kinetic Profiling: Conduct time-resolved NMR or GC-MS to track intermediate formation.

Computational Modeling: Apply DFT (e.g., B3LYP/6-31G*) to compare activation energies of competing pathways.

Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus protic solvents (methanol) to isolate solvent-dependent mechanisms.

For example, methoxylation in DMF may favor SNAr mechanisms, while methanol promotes radical pathways .

Q. What methodologies validate the environmental stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Studies: Incubate the compound in buffers (pH 3–11) at 40–60°C for 1–4 weeks.

LC-MS/MS Analysis: Monitor degradation products (e.g., demethoxylated or hydrolyzed derivatives).

Ecotoxicity Assessment: Use OECD Test Guideline 301 for ready biodegradability.

Findings show that acidic conditions (pH <5) promote hydrolysis of methoxy groups, while neutral/alkaline conditions enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.